molecular formula C15H12N4OS B1519089 1-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine CAS No. 1176583-70-2

1-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine

Cat. No. B1519089
CAS RN: 1176583-70-2
M. Wt: 296.3 g/mol
InChI Key: CUKCGQVGZWTHJR-UHFFFAOYSA-N
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Description

The compound “1-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine” is a complex organic molecule that contains several heterocyclic rings, including a benzofuran, a thiazole, and a pyrazole . Benzofuran derivatives are known to possess a wide range of biological activities .

Scientific Research Applications

Antimicrobial Activities

Compounds derived from 1-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine have been investigated for their antimicrobial properties. Research indicates that derivatives of this compound exhibit promising antimicrobial activities against both Gram-positive and Gram-negative bacteria. This finding is significant as it suggests potential applications in combating bacterial infections and diseases. Some specific derivatives have shown better antimicrobial properties, hinting at the possibility of tailoring these compounds for specific antimicrobial uses (Idrees, Kola, & Siddiqui, 2019).

Synthesis and Characterization

The synthesis of derivatives involving the base structure of this compound has been documented, providing insights into the chemical properties and the potential for creating various biologically active agents. These synthesis processes have led to the development of novel derivatives with potential biological applications, expanding the scope of this compound in scientific research (Bhovi et al., 2010).

Structural Studies and Biological Activity

Comprehensive structural characterizations and investigations into the biological activities of derivatives of this compound have been conducted. These studies provide valuable insights into the potential pharmacological applications of these compounds. By understanding the structural dynamics and interactions, researchers can tailor these compounds for specific biological activities, such as antifungal, antibacterial, and possibly antitumor applications (Titi et al., 2020).

Cytotoxic Evaluation

Some novel derivatives synthesized from this compound have been subjected to in vitro cytotoxic evaluations. These studies are crucial in determining the potential of these compounds as therapeutic agents, particularly in the field of cancer treatment. Preliminary results have shown promising inhibitory effects against specific cancer cell lines, opening avenues for further research and development in cancer therapy (El-Deen, Anwar, & Hasabelnaby, 2016).

Future Directions

Benzofuran derivatives, including “1-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine”, hold promise for future research due to their wide range of biological activities . They could serve as potential lead compounds for the development of new therapeutic agents .

properties

IUPAC Name

2-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4OS/c1-9-6-14(16)19(18-9)15-17-11(8-21-15)13-7-10-4-2-3-5-12(10)20-13/h2-8H,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUKCGQVGZWTHJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)C2=NC(=CS2)C3=CC4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine
Reactant of Route 2
1-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine
Reactant of Route 3
Reactant of Route 3
1-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine
Reactant of Route 4
1-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine
Reactant of Route 5
1-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine
Reactant of Route 6
1-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine

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